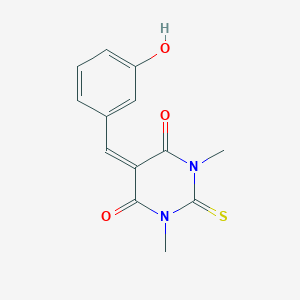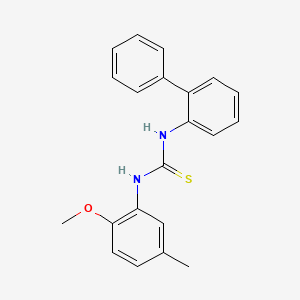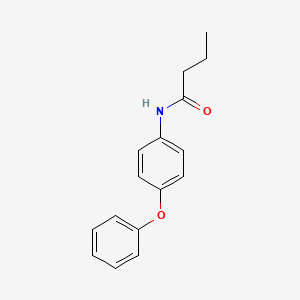
3-(5-isopropyl-1,2,4-oxadiazol-3-yl)-2-methoxy-6-phenylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to 3-(5-isopropyl-1,2,4-oxadiazol-3-yl)-2-methoxy-6-phenylpyridine often involves oxidative cyclization of hydrazones, using oxidants like chloramine-T. This method has been applied in creating a series of novel oxadiazoles with significant antimicrobial activity, showcasing the versatility and potential of these compounds in synthesizing biologically active molecules (Gaonkar, Rai, & Prabhuswamy, 2006).
Molecular Structure Analysis
Polymorphism, a phenomenon where compounds exhibit multiple crystal forms, provides insight into the molecular structure of oxadiazole derivatives. Studies have revealed that these compounds can adopt different conformations and packing motifs in their crystal structures, affecting their stability and biological activity. For example, concomitant polymorphic forms of oxadiazole derivatives have been observed, with differences in crystal packing and hydrogen bonding patterns, indicating the influence of molecular structure on the compound's properties (Shishkina et al., 2020).
Chemical Reactions and Properties
Oxadiazole derivatives undergo a range of chemical reactions, including intramolecular replacement and cyclization, leading to the formation of stable conjugation systems. These reactions are crucial for modifying the compound's chemical structure and enhancing its biological activity. For instance, stereoselective synthesis techniques have enabled the creation of oxadiazole derivatives with specific configurations, contributing to their potential as antimicrobial agents (Yu et al., 2005).
Physical Properties Analysis
The physical properties of oxadiazole derivatives, such as their crystal structure, density, and solvatochromism behavior, are influenced by the nature of substituents and solvent polarity. These properties play a significant role in determining the compound's stability, solubility, and overall efficacy as a biologically active molecule. Research has shown that the introduction of specific substituents can lead to positive solvatochromism, indicating the compound's potential for diverse applications (Kakanejadifard et al., 2013).
Chemical Properties Analysis
The chemical properties of this compound derivatives, including their reactivity and interaction with biological targets, are key to their potential therapeutic applications. These compounds exhibit a range of activities, from antimicrobial to anticancer, depending on their chemical structure and the presence of functional groups. Their synthesis and characterization pave the way for developing new molecules with optimized properties for specific applications (Yakantham, Sreenivasulu, & Raju, 2019).
作用機序
将来の方向性
特性
IUPAC Name |
3-(2-methoxy-6-phenylpyridin-3-yl)-5-propan-2-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-11(2)16-19-15(20-22-16)13-9-10-14(18-17(13)21-3)12-7-5-4-6-8-12/h4-11H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OREOVHBLOLXNAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NO1)C2=C(N=C(C=C2)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-({4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}carbonyl)-1H-indole](/img/structure/B5733987.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-N-(4-methylphenyl)methanesulfonamide](/img/structure/B5733991.png)

![3-[1-(3-acetylphenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5734009.png)

![4-{[benzyl(ethyl)amino]methyl}-2-methoxy-6-nitrophenol](/img/structure/B5734014.png)

![N-{[(4-fluorobenzyl)amino]carbonyl}-4-methylbenzenesulfonamide](/img/structure/B5734017.png)

![ethyl 4-[(3,4-dihydro-2(1H)-isoquinolinylacetyl)amino]benzoate](/img/structure/B5734037.png)
![2-(4-methylphenyl)-5-[(4-nitrobenzyl)thio]-1,3,4-oxadiazole](/img/structure/B5734044.png)

![N-benzoyl-2,3,4-trimethyl-4H-pyrrolo[1,2-a]benzimidazole-1-carboxamide](/img/structure/B5734052.png)
